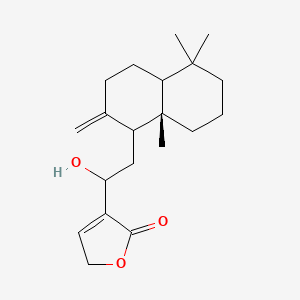
12-epi-Vitexolide D; Curcucomosin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-epi-Vitexolide D involves the extraction of the compound from the leaves of Vitex vestita.
Industrial Production Methods: Industrial production methods for 12-epi-Vitexolide D are not extensively detailed. the extraction process from natural sources like Vitex vestita is likely to be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions: 12-epi-Vitexolide D undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The common reagents and conditions used in these reactions are not explicitly mentioned in the available literature. standard reagents for oxidation (e.g., potassium permanganate), reduction (e.g., sodium borohydride), and substitution reactions (e.g., halogenating agents) are likely to be applicable .
Major Products: The major products formed from these reactions are not specified in the available sources. Further research is needed to identify the specific products formed during these reactions .
Scientific Research Applications
12-epi-Vitexolide D has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a reference compound for studying diterpenoid structures and their reactivity.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxic properties.
Industry: Potential use in the development of anticancer drugs and other pharmaceutical applications.
Mechanism of Action
Comparison with Similar Compounds
- Vitexolide A
- Vitexolide B
- Vitexolide C
- Vitexolide E
Comparison: 12-epi-Vitexolide D is unique due to its specific cytotoxic activities against certain cancer cell lines . While other vitexolides also exhibit biological activities, 12-epi-Vitexolide D’s specific structure and reactivity make it a distinct compound of interest .
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[2-[(8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15?,16?,17?,20-/m1/s1 |
InChI Key |
NNNUJNWMFLYQTF-VLPJLJSLSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CCC(=C)C2CC(C3=CCOC3=O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
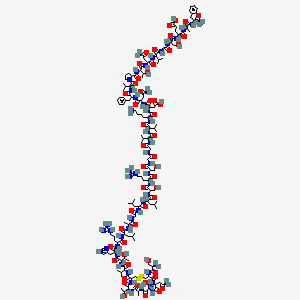
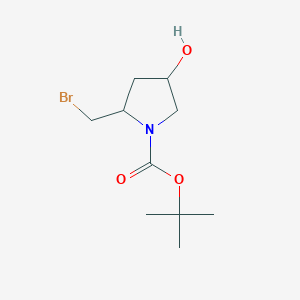

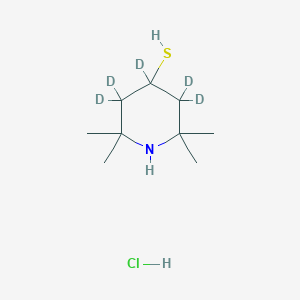
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)


![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)
![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)
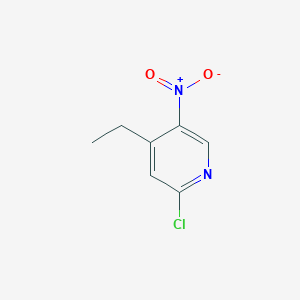
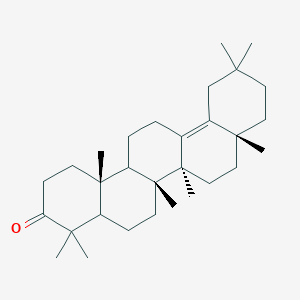
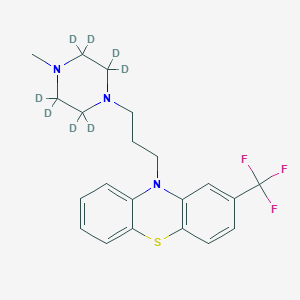
![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12429133.png)
